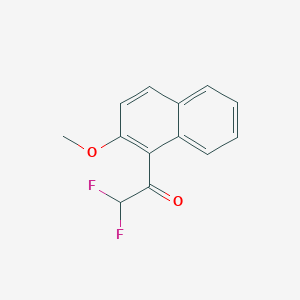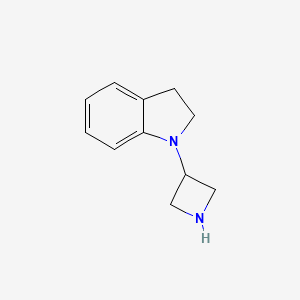
1-(Azetidin-3-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)indoline is a compound that features a unique structure combining an indoline moiety with an azetidine ring. The indoline structure consists of a benzene ring fused with a five-membered nitrogenous ring, while the azetidine ring is a four-membered nitrogen-containing heterocycle. This combination results in a bicyclic compound with significant potential in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)indoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the use of the Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate, which is then treated with various NH-heterocycles .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of microwave irradiation and solid support catalysts to enhance reaction efficiency and yield . These methods are designed to scale up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidine ring or the indoline moiety, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoline and azetidine derivatives, which can be further explored for their unique properties and applications .
Scientific Research Applications
1-(Azetidin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)indoline involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can interact with amino acid residues of proteins, while the azetidine ring provides additional binding sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Azetidin-3-yl)indoline can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
The uniqueness of this compound lies in its combination of the indoline and azetidine structures, providing a versatile scaffold for various applications .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10/h1-4,10,12H,5-8H2 |
InChI Key |
UUCDJDHIXMHNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


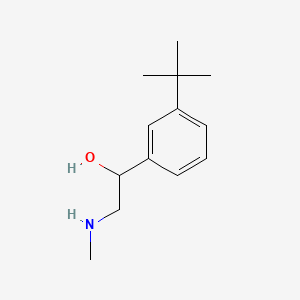
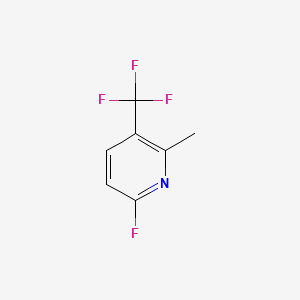

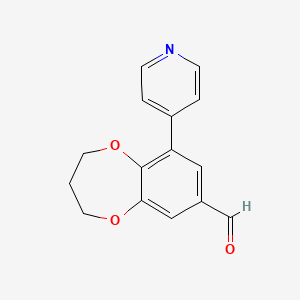

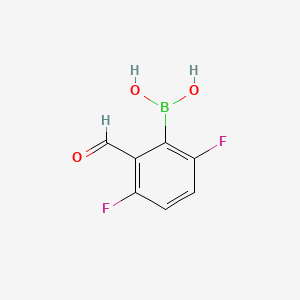


![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
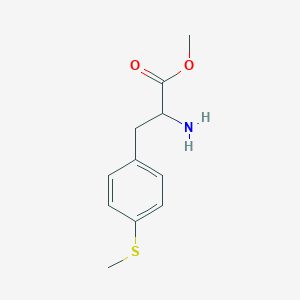

![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)
